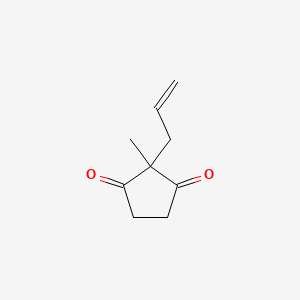

2-Allyl-2-methyl-1,3-cyclopentanedione

Description

Historical Context and Significance of 1,3-Cyclopentanedione (B128120) Derivatives in Organic Chemistry

The 1,3-cyclopentanedione framework is a significant structural motif in organic chemistry. These compounds are recognized for their high enol content, which profoundly influences their reactivity. sci-hub.st Historically, 1,3-cyclopentanedione derivatives have been crucial synthons, particularly in the construction of cyclic systems. A classic application is the Robinson annulation, a powerful method for creating six-membered rings, where the enolate of a 1,3-dione acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone.

Derivatives of 1,3-cyclopentanedione are valued as versatile building blocks in the total synthesis of complex natural products. Their utility stems from the ability to undergo various transformations. For instance, 2,2-disubstituted-1,3-cyclopentanediones are key precursors for synthesizing bicyclic carbon frameworks through intramolecular reactions. acs.org The development of methods for the asymmetric desymmetrization of 2,2-disubstituted 1,3-cyclopentanediones is a significant area of research, enabling the creation of valuable chiral building blocks. The reactivity of the dione (B5365651) system, combined with the functionality that can be introduced at the C2 position, makes these compounds staples in synthetic organic chemistry. wm.edu

Structural Features and Unique Reactivity Profile of 2-Allyl-2-methyl-1,3-cyclopentanedione

The distinct reactivity of this compound arises from its specific structural arrangement. It possesses a five-membered ring containing two carbonyl groups at positions 1 and 3. lookchem.com Crucially, the carbon atom between these carbonyls (the C2 position) is quaternized, bearing both a methyl group and an allyl group.

This 2,2-disubstitution prevents enolization at the C2 position, a common pathway for simpler 1,3-dicarbonyl compounds. sci-hub.st The presence of the allyl group is a key functional handle for a range of chemical transformations. It can participate in palladium-catalyzed allylation reactions, allowing for the direct use of allylic alcohols to form new carbon-carbon bonds. oup.com For example, it can be synthesized by reacting 2-methyl-1,3-cyclopentanedione (B45155) with allyl alcohol in the presence of a palladium catalyst. oup.com Furthermore, the double bond of the allyl group can be cleaved through ozonolysis to yield an aldehyde, which serves as a precursor for other functional groups or cyclizations. researchgate.net The Horner-Wadsworth-Emmons (HWE) olefination has been attempted with this compound, although the reaction did not proceed as expected in one study. taltech.ee

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 26828-48-8 chemicalbook.comscbt.com |

| Molecular Formula | C₉H₁₂O₂ scbt.comnih.gov |

| Molecular Weight | 152.19 g/mol scbt.com |

| Boiling Point | 61-62 °C at 1 mm Hg chemicalbook.com |

| Density | 1.026 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.477 chemicalbook.com |

Overview of Research Directions and Academic Importance

The academic importance of this compound is demonstrated by its application in diverse areas of chemical research. A significant research direction involves its use as a monomer in polymerization reactions. It has been copolymerized with ethylene (B1197577) to create polymers that feature pendant cyclopentanedione rings as side groups. chemicalbook.com These functional groups can then be further modified, allowing for the fine-tuning of the polymer's properties.

The compound is also a key intermediate in the synthesis of complex target molecules. It has been utilized in synthetic strategies aimed at producing 9,11-secosterols, which are compounds of interest for their potential biological activities. taltech.ee Furthermore, research into the reactivity of 2,2-disubstituted-1,3-cyclopentanediones, including the title compound, has led to the discovery of unexpected chemical transformations, expanding the toolkit of synthetic chemists. researchgate.net In a distinct and novel area of research, this compound has been identified as one of the volatile organic compounds present in whale breath exhalations, suggesting its potential as a biomarker in non-invasive health diagnostics for marine mammals. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Cyclopentanedione |

| 2-Methyl-1,3-cyclopentanedione |

| 3-Buten-2-one |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione |

| Allyl alcohol |

| Ethylene |

| Ethyl 2-(diethylphosphono)propionate |

| 2-(1,3-Dioxolan-2-ylmethyl)-2-methylcyclopentane-1,3-dione |

| 1,2-Bis(trimethylsilyloxy)cyclobutene |

| 7-Dehydrocholesterol |

| Ergosterol |

| Naphthalene |

| 1,2-Cyclohexanedione |

| 1,3-Cyclohexanedione |

| 1,4-Cyclohexanedione |

| 1,2-Cycloheptanedione |

| 2-Cyclopentylidene-1,3-cyclohexanedione |

| 3-Cyclohexylidene-2,4-pentanedione |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-prop-2-enylcyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-6-9(2)7(10)4-5-8(9)11/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOMBKZMVPQQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181320 | |

| Record name | 2-Allyl-2-methyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26828-48-8 | |

| Record name | 2-Allyl-2-methyl-1,3-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026828488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26828-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allyl-2-methyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allyl-2-methyl-1,3-cyclopentanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Catalytic Processes

The construction of the chiral quaternary center in 2-allyl-2-methyl-1,3-cyclopentanedione and its derivatives with high enantioselectivity remains a significant objective. Future research will likely focus on the development of novel asymmetric catalytic processes that offer high efficiency, selectivity, and sustainability.

A key area of exploration is the asymmetric desymmetrization of prochiral precursors. While methods like Os-catalyzed dihydroxylation have been shown to be effective for the desymmetrization of this compound, the development of other catalytic systems is a promising avenue. This includes the use of chiral N-heterocyclic carbenes (NHCs) which have proven successful in the desymmetrization of related cyclopentenediones. The design of new chiral ligands for transition metal catalysts, particularly for palladium, is another critical direction. These catalysts could enable highly enantioselective allylic alkylation reactions to construct the all-carbon quaternary center, a strategy that has been successfully applied to strained systems like cyclobutanones and could be adapted for cyclopentanediones.

Furthermore, organocatalysis presents a powerful tool for the enantioselective synthesis of 2,2-disubstituted-1,3-cyclopentanediones. Intramolecular aldol reactions catalyzed by chiral amines or other organocatalysts could provide a direct route to optically active bicyclic structures derived from precursors of this compound. The development of catalytic systems that can control the stereochemistry of consecutive radical cyclization steps also holds promise for creating complex chiral architectures.

Table 1: Emerging Asymmetric Catalytic Strategies

| Catalytic Strategy | Catalyst Type | Potential Application |

| Asymmetric Desymmetrization | Chiral N-Heterocyclic Carbenes (NHCs) | Enantioselective synthesis of functionalized 1,3-cyclopentanediones. |

| Asymmetric Allylic Alkylation | Palladium with novel chiral ligands | Direct enantioselective formation of the α-quaternary center. |

| Intramolecular Aldol Reaction | Chiral Organocatalysts (e.g., proline derivatives) | Synthesis of optically active bicyclic systems from acyclic precursors. |

| Asymmetric Radical Bicyclization | Cobalt(II)-based Metalloradical Catalysis | Stereocontrolled synthesis of complex fused ring systems. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely see a shift towards more sustainable and efficient manufacturing processes through the integration of flow chemistry and other green methodologies.

Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and straightforward scaling up. nih.gov The synthesis of this compound and its derivatives, which may involve multi-step sequences, is well-suited for translation into continuous-flow systems. flinders.edu.auillinois.edu This approach can lead to higher yields, reduced reaction times, and minimized waste generation. For instance, cycloaddition reactions, which can be a key step in synthesizing complex derivatives, have been shown to be highly efficient in flow reactors. nih.gov

In line with green chemistry principles, future synthetic strategies will aim to reduce the use of hazardous substances and improve atom economy. pharmacyjournal.orgnih.govresearchgate.net This includes the use of safer, renewable solvents, or even solvent-free reaction conditions. mdpi.com Catalytic methods, particularly those using earth-abundant and non-toxic metals, will be favored over stoichiometric reagents. The development of one-pot or tandem reactions in a continuous-flow setup will further enhance the sustainability of the synthesis by reducing the need for intermediate purification steps. illinois.edu

Exploration of New Reactivity Modes and Pericyclic Reactions

The unique structure of this compound, featuring two carbonyl groups and an allylic double bond, offers a rich landscape for exploring novel reactivity. smolecule.com Future research will delve into uncovering new transformations and participating in a wider range of pericyclic reactions.

The allyl group is a versatile handle for various transformations. Beyond the known Michael addition, its participation in a variety of cycloaddition reactions is a key area for future study. smolecule.com This includes [3+2] cycloadditions with 1,3-dipoles to construct five-membered heterocyclic rings, and [4+2] cycloadditions (Diels-Alder reactions) where the allyl group can act as the dienophile, leading to complex bicyclic systems. wikipedia.orglibretexts.orguchicago.edulibretexts.orgorgmech.co.uk The development of catalytic and stereoselective versions of these cycloadditions will be a major focus.

The dicarbonyl moiety also presents opportunities for new reactivity. Exploration of condensation reactions with various dinucleophiles could lead to the synthesis of novel fused heterocyclic systems. Furthermore, the development of new methods for the selective functionalization of the cyclopentane ring, potentially through C-H activation strategies, would significantly expand the synthetic utility of this building block. The interplay between the reactivity of the allyl group and the dicarbonyl functionality could also be exploited in tandem or cascade reactions to rapidly build molecular complexity.

Application in Supramolecular Chemistry and Materials Science

The structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. The allyl group provides a reactive site for polymerization, suggesting its use as a monomer or cross-linking agent. nih.gov An existing application involves its use in the synthesis of copolymers with ethylene (B1197577), creating materials with pendant substituted 5-membered rings. chemdad.com

Future research could explore the synthesis of novel polymers with tailored properties. The dicarbonyl unit can be modified to introduce recognition sites for host-guest chemistry, potentially leading to the development of molecular sensors or stimuli-responsive materials. The incorporation of this cyclopentanedione derivative into larger supramolecular architectures, such as cyclophanes or other macrocycles, could create unique host cavities for molecular recognition and catalysis. slideshare.net

The ability to functionalize the allyl group post-polymerization opens up possibilities for creating functional materials. For example, attaching specific ligands could lead to new catalytic materials, while introducing biocompatible moieties could pave the way for applications in biomedicine, such as in drug delivery systems or tissue engineering scaffolds. nih.gov

Computational Design of Novel Transformations and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research for predicting reactivity, elucidating reaction mechanisms, and designing new molecules with desired properties. nih.govmdpi.com Future research on this compound will heavily leverage these in silico methods.

DFT calculations can be employed to study the mechanisms of potential new reactions, such as pericyclic reactions involving the allyl group or novel condensations at the dicarbonyl centers. mdpi.com This understanding can guide the experimental design of reaction conditions and catalysts to favor desired outcomes. For instance, computational studies can help in understanding the factors that control the regioselectivity and stereoselectivity of cycloaddition reactions. nih.gov

Furthermore, computational screening can be used to design novel derivatives of this compound with specific electronic or steric properties. By modeling how structural modifications affect the molecule's reactivity or its interaction with biological targets, researchers can prioritize the synthesis of the most promising candidates. mdpi.comnih.gov This in silico approach can significantly accelerate the discovery of new molecules for applications in medicinal chemistry, materials science, and catalysis, while reducing the time and resources spent on trial-and-error synthesis.

Q & A

Basic Research Questions

Q. What are the key identifiers and physical properties of 2-Allyl-2-methyl-1,3-cyclopentanedione?

- Answer : The compound is identified by CAS No. 26828-48-8 . Its molecular formula is C₉H₁₂O₂, with a molecular weight of 168.19 g/mol. Physical properties include a melting point range of 212–215°C (lit.) and a density estimate of 1.0795 g/cm³ . These properties are critical for experimental handling, such as determining solubility and stability in different solvents.

Q. How is this compound utilized in synthetic chemistry?

- Answer : It serves as a precursor in ring-closing metathesis (RCM) reactions. For example, Grubbs catalyst in toluene facilitates its conversion to dimeric structures like 2,2’-(but-2-ene-1,4-diy1)bis(2-methylcyclopentane-1,3-dione), with reaction conditions typically involving 25°C and 48-hour durations . This method is foundational for synthesizing strained cyclic systems.

Q. What analytical techniques confirm the structure of this compound and its derivatives?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard. For instance, - and -NMR elucidate proton environments and carbon frameworks, while MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective alkylation be achieved in this compound derivatives?

- Answer : Regioselectivity depends on base strength. Strong bases (e.g., LDA) deprotonate the γ-position, enabling alkylation at the α’-carbon, while weaker bases target the α-position. This selectivity is critical for functionalizing the cyclopentanedione core without disrupting the diketone moiety .

Q. What computational methods elucidate the electronic structure of cyclopentanedione derivatives?

- Answer : Density functional theory (DFT) calculations and synchrotron X-ray diffraction analyze charge-density distribution and hydrogen-bonding networks. These studies reveal the enol tautomer’s stability and intramolecular interactions, guiding predictions of reactivity and crystal packing .

Q. What experimental design considerations optimize catalytic reactions involving this compound?

- Answer : Key factors include:

- Solvent choice : Toluene or dichloromethane for RCM reactions to balance solubility and catalyst activity .

- Catalyst loading : Grubbs catalyst at 5–10 mol% ensures efficient metathesis without side reactions.

- Temperature control : Reactions often proceed at room temperature to preserve thermal-sensitive functional groups .

Q. How are protective group strategies applied to this compound in multi-step syntheses?

- Answer : Ketal formation (e.g., ethylene glycol under acid catalysis) protects the diketone moiety during subsequent reactions. Deprotection with aqueous HCl regenerates the active carbonyl groups, enabling selective functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for cyclopentanedione derivatives?

- Answer : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points) and consult authoritative databases like CAS Common Chemistry or ChemIDplus . Contradictions may arise from polymorphic forms or impurities, necessitating recrystallization and purity assays (e.g., HPLC).

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.